molecular formula C9H11NO B12728862 (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol CAS No. 1276516-51-8

(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B12728862
CAS No.: 1276516-51-8
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-VEDVMXKPSA-N
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Description

(3R)-3-Amino-2,3-dihydro-1H-inden-1-ol: is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of a corresponding ketone or the amination of an indene derivative. One common method includes the catalytic hydrogenation of 3-amino-1-indanone under mild conditions to yield the desired product. Another approach involves the asymmetric reduction of 3-nitro-1-indanone followed by catalytic hydrogenation to convert the nitro group to an amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, including secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

  • Oxidation products include 3-amino-1-indanone.
  • Reduction products include secondary amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is used as a chiral building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying stereoselective processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

    (3S)-3-Amino-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    3-Amino-1-indanone: A related compound with a ketone group instead of a hydroxyl group.

    2-Amino-1-indanol: A similar compound with the amino group at a different position on the indane ring.

Uniqueness: (3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific stereochemical interactions.

Properties

CAS No.

1276516-51-8

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9?/m1/s1

InChI Key

PRVIGUZMXLBANS-VEDVMXKPSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2C1O)N

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N

Origin of Product

United States

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